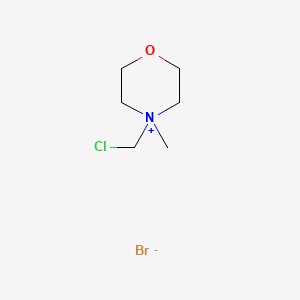![molecular formula C16H14BrNO2 B14475154 [4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile CAS No. 65341-83-5](/img/structure/B14475154.png)
[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile: is an organic compound that features a benzyloxy group, a bromine atom, and a methoxy group attached to a phenyl ring, with an acetonitrile group as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Benzyloxylation: The attachment of a benzyloxy group through a Williamson ether synthesis, where the phenol is deprotonated and reacted with benzyl bromide.
Acetonitrile Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile: can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) can be used.
Major Products
Oxidation: Formation of benzylic aldehydes or acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which [4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved would require further experimental validation.
Comparación Con Compuestos Similares
Similar Compounds
[4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde]: Similar structure but with an aldehyde group instead of an acetonitrile group.
[4-(Benzyloxy)-2-bromo-5-methoxyphenol]: Similar structure but with a hydroxyl group instead of an acetonitrile group.
Uniqueness
Propiedades
Número CAS |
65341-83-5 |
|---|---|
Fórmula molecular |
C16H14BrNO2 |
Peso molecular |
332.19 g/mol |
Nombre IUPAC |
2-(2-bromo-5-methoxy-4-phenylmethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C16H14BrNO2/c1-19-15-9-13(7-8-18)14(17)10-16(15)20-11-12-5-3-2-4-6-12/h2-6,9-10H,7,11H2,1H3 |
Clave InChI |
APSGIKATCJLTAP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)CC#N)Br)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



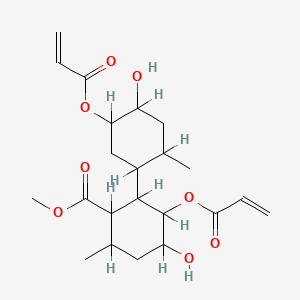
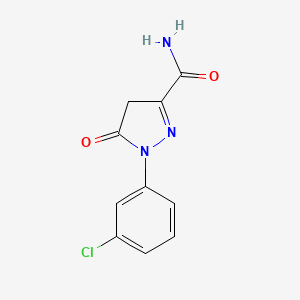
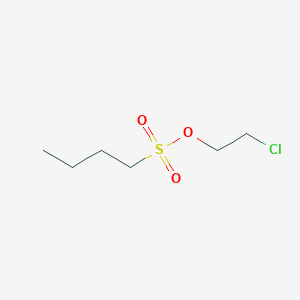

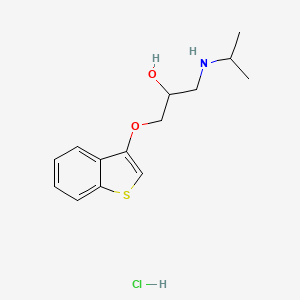
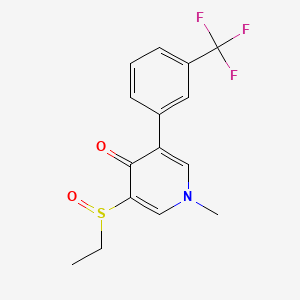

![2,4-Dimethyl-5-[4-(propan-2-yl)phenyl]penta-2,4-dienal](/img/structure/B14475122.png)
![1-[[[(Aminomethylamino)methylamino]methylamino]methyl]-3-(2-methylpropyl)pyrrolidine-2,5-dione;molybdenum;oxygen(2-)](/img/structure/B14475128.png)
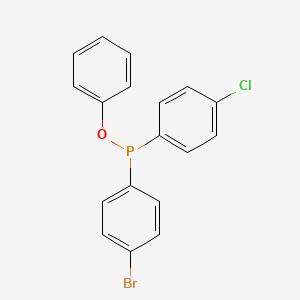

![Thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester](/img/structure/B14475145.png)
